molecular formula C9H18ClN B2780252 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2247107-82-8

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride

Cat. No. B2780252
CAS RN: 2247107-82-8
M. Wt: 175.7
InChI Key: XPKOXIWOOICFSJ-UHFFFAOYSA-N
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Description

“2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride” is a chemical compound with the molecular formula C9H18ClN . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-8(2)5-9(6-8)3-7(10)4-9;/h7H,3-6,10H2,1-2H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 175.7 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis and absolute stereochemistry of spiro[3.3]heptane derivatives, including analogs of Fecht acid, have been explored through enantioresolution and X-ray crystallography. These compounds serve as key intermediates in the synthesis of chiral molecules, with their circular dichroism (CD) spectra being used to confirm absolute configurations. The development of practical routes to 2,6-diazaspiro[3.3]heptanes through reductive amination highlights the versatility of these frameworks for constructing spirocyclic scaffolds amenable to library or large-scale synthesis (Murai, Soutome, Yoshida, Osawa, Harada, 2000) (D. Hamza, Michael J. Stocks, A. Décor, G. Pairaudeau, Jeffrey P. Stonehouse, 2007).

Chemical Properties and Applications

Spirocyclic compounds derived from 2,2-Dimethylspiro[3.3]heptan-6-amine and its analogs have been synthesized for various applications, including the development of novel amino acids and bioactive molecules. These compounds are added to the family of sterically constrained amino acids, expanding the toolkit available for drug design and biochemistry (D. Radchenko, O. Grygorenko, I. Komarov, 2010).

Catalysis and Material Science

Spirocyclic compounds, including azaspirocycles, have been synthesized through multicompartment condensation, showcasing their potential as scaffolds in chemistry-driven drug discovery. These methodologies provide rapid access to a range of functionalized pyrrolidines, piperidines, and azepines, underscoring the relevance of these structures in developing new materials and catalysts (P. Wipf, Corey J Stephenson, M. Walczak, 2004).

Environmental Applications

The study of diamino protic ionic liquids (DPILs) based on derivatives similar to 2,2-Dimethylspiro[3.3]heptan-6-amine; hydrochloride for CO2 capture demonstrates the potential environmental applications of these compounds. Enhanced CO2 capture capabilities in mixtures of DPILs indicate the role of such spirocyclic amines in developing sustainable technologies for greenhouse gas reduction (R. Vijayaraghavan, Tamás Oncsik, B. Mitschke, D. Macfarlane, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(2)5-9(6-8)3-7(10)4-9;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOXIWOOICFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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